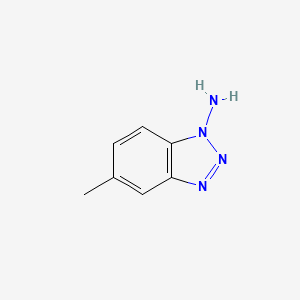

5-Methyl-1H-benzotriazol-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Methyl-1H-benzotriazol-1-amine is a useful research compound. Its molecular formula is C7H8N4 and its molecular weight is 148.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Applications

Synthetic Auxiliary

5-Methyl-1H-benzotriazol-1-amine is primarily utilized as a synthetic auxiliary in the preparation of diverse heterocyclic compounds. Its ability to facilitate reactions makes it valuable in organic synthesis, particularly in the formation of complex molecular structures.

Corrosion Inhibition

This compound is known for its effectiveness as a corrosion inhibitor for metals, especially copper. It forms stable coordination complexes with metal ions, thereby protecting metal surfaces from oxidative damage. Its application extends to various industries where metal integrity is crucial, such as aerospace and automotive sectors .

Biological Applications

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. Studies have shown that derivatives of benzotriazole can inhibit tumor growth and induce apoptosis in cancer cells, making them potential candidates for cancer therapeutics .

Antifungal and Antibacterial Properties

The compound has been investigated for its antifungal and antibacterial activities. It has shown effectiveness against a range of pathogens, including resistant strains of bacteria. This positions it as a candidate for developing new antimicrobial agents .

Nitrification Inhibition

In agricultural contexts, this compound has been studied for its role as a nitrification inhibitor. This application helps enhance nitrogen retention in soils, reducing environmental pollution and improving crop yields .

Industrial Applications

Environmental Monitoring

The compound is employed in the determination of benzothiazoles and benzotriazoles in wastewater samples through gas chromatography-mass spectrometry (GC-MS). This application is essential for environmental monitoring and regulatory compliance .

Plastic Stabilization and UV Protection

this compound is used as a stabilizer in plastics to enhance their durability against UV light degradation. This property is particularly useful in outdoor applications where materials are exposed to sunlight .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound | Anticancer Activity | Antifungal Activity | Nitrification Inhibitor |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| 5-Methylbenzotriazole | Limited | Yes | No |

| 6-Methylbenzotriazole | No | Limited | Yes |

Case Studies

Several studies highlight the diverse applications of this compound:

- Toxicity Studies : Research evaluated the acute and chronic toxicity of benzotriazoles on aquatic organisms, revealing varying toxicity levels based on concentration and exposure duration. This information is critical for assessing environmental risks associated with its use .

- Medicinal Applications : A study explored the potential of benzotriazole derivatives as ligands in drug discovery, specifically targeting cystic fibrosis treatments. Structure-based methods were utilized to identify compounds that could enhance therapeutic efficacy .

- Antimicrobial Efficacy : Investigations into the antimicrobial properties of various benzotriazole derivatives demonstrated significant activity against both Gram-positive and Gram-negative bacteria, indicating their potential use in developing new antibiotics .

Propriétés

Numéro CAS |

21991-63-9 |

|---|---|

Formule moléculaire |

C7H8N4 |

Poids moléculaire |

148.17 g/mol |

Nom IUPAC |

5-methylbenzotriazol-1-amine |

InChI |

InChI=1S/C7H8N4/c1-5-2-3-7-6(4-5)9-10-11(7)8/h2-4H,8H2,1H3 |

Clé InChI |

JBVYLUVLPCMTBD-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)N(N=N2)N |

SMILES canonique |

CC1=CC2=C(C=C1)N(N=N2)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.